2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex heterocyclic compound that incorporates both indole and thiazolopyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-oxoindoline derivatives with thiazolopyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper complexes, and the reactions are typically carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Thiazolopyrimidine Derivatives: Compounds such as thiazolopyrimidine-2,4-dione and thiazolopyrimidine-5-carboxylate are structurally related and have comparable chemical properties.
Uniqueness
2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is unique due to its combined indole and thiazolopyrimidine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H11N3O2S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2Z)-2-(2-oxo-1H-indol-3-ylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C14H11N3O2S/c18-12-10(8-4-1-2-5-9(8)16-12)11-13(19)17-7-3-6-15-14(17)20-11/h1-2,4-5H,3,6-7H2,(H,16,18)/b11-10- |
InChI Key |
BDMKMSSYMHTMNQ-KHPPLWFESA-N |
Isomeric SMILES |
C1CN=C2N(C1)C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/S2 |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C(=C3C4=CC=CC=C4NC3=O)S2 |
Origin of Product |
United States |
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